molecular formula C41H85N2O.C7H7O3S<br>C48H92N2O4S B12765247 Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate CAS No. 83554-37-4

Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate

Cat. No.: B12765247
CAS No.: 83554-37-4
M. Wt: 793.3 g/mol
InChI Key: SHZVCMDZRTWPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate is a complex organic compound with the molecular formula C48H92N2O4S. It is known for its unique structure, which includes a long alkyl chain and an ammonium group, making it a versatile compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate typically involves a multi-step process. The initial step often includes the reaction of octadecylamine with stearic acid to form stearoylamino derivatives. This is followed by the reaction with dimethyl sulfate to introduce the dimethylamino group. Finally, the compound is reacted with toluene-p-sulphonic acid to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium chloride
  • Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium bromide
  • Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium iodide

Uniqueness

What sets Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate apart from similar compounds is its unique combination of the toluene-p-sulphonate group, which enhances its solubility and stability in various solvents. This makes it particularly effective in applications requiring high solubility and stability .

Properties

CAS No.

83554-37-4

Molecular Formula

C41H85N2O.C7H7O3S
C48H92N2O4S

Molecular Weight

793.3 g/mol

IUPAC Name

dimethyl-[3-(octadecanoylamino)propyl]-octadecylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C41H84N2O.C7H8O3S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43(3,4)40-36-38-42-41(44)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-40H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

SHZVCMDZRTWPGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCNC(=O)CCCCCCCCCCCCCCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.